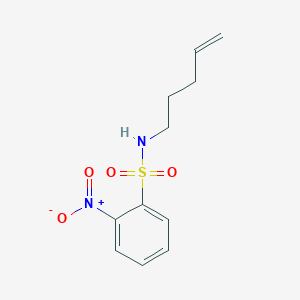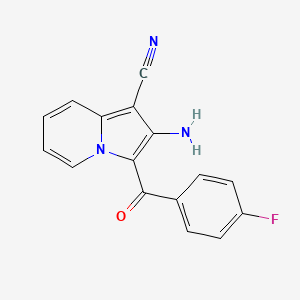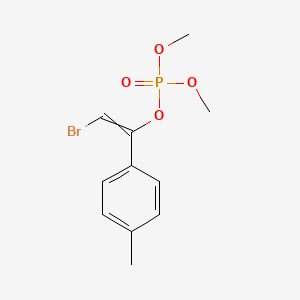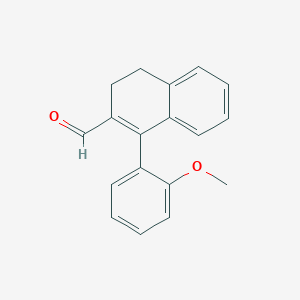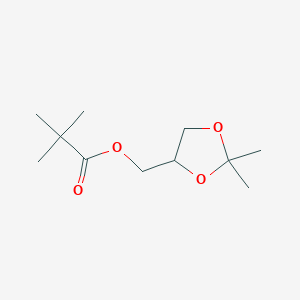
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a pivalate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Amines, pyridine as a base, and solvents like dichloromethane.
Major Products Formed
Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and pivalic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Corresponding amides.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, which can then interact with enzymes or receptors in biological systems. The dioxolane ring provides stability and specificity to the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor to the pivalate ester, used in similar applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine: An amine derivative with different reactivity and applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A carbonate ester with potential as a green solvent.
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate is unique due to its ester functionality, which imparts specific reactivity and stability. The pivalate group provides steric hindrance, making the compound less prone to hydrolysis compared to other esters .
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)9(12)13-6-8-7-14-11(4,5)15-8/h8H,6-7H2,1-5H3 |
Clave InChI |
BHCGTSFLCDWCLB-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
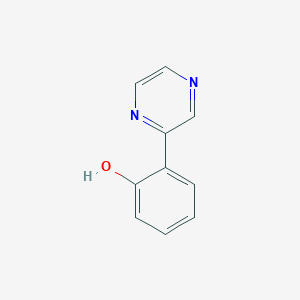
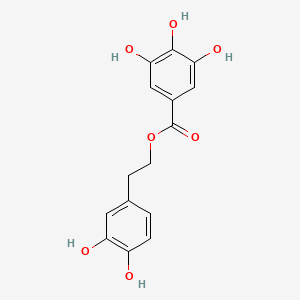
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
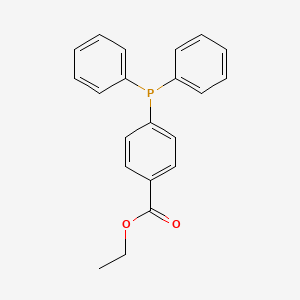
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
